molecular formula C9H4BrNO3 B1460508 4-Bromo-2-cyano-3-formylbenzoic acid CAS No. 1805591-63-2

4-Bromo-2-cyano-3-formylbenzoic acid

Cat. No.: B1460508
CAS No.: 1805591-63-2
M. Wt: 254.04 g/mol
InChI Key: OEOQVAWFBLANJG-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-3-formylbenzoic acid ( 1805591-63-2) is a high-purity, multifunctional benzoic acid derivative of significant interest in advanced organic synthesis and drug discovery. Its molecular structure, C9H4BrNO3 (MW: 254.04 g/mol), incorporates three distinct and reactive functional groups—a bromine atom, a cyano group, and a formyl group—anchored to a benzoic acid core, making it a versatile and valuable building block for constructing complex molecules . This compound is rigorously characterized for research applications, including use as a key intermediate in the synthesis of pharmaceutical agents and functional materials. The presence of multiple electron-withdrawing groups influences its reactivity, enabling participation in various transformations such as nucleophilic substitution of the bromine atom, reduction of the cyano group, and oxidation of the formyl group . While the specific biological mechanism of action for this precise isomer is not fully detailed in public sources, structurally similar compounds are known to interact with enzymatic targets; the formyl group can form covalent bonds with nucleophilic sites on proteins, while the electron-deficient aromatic system may enhance binding affinity to biological targets like kinase enzymes . Applications: • A key precursor in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) . • Serving as a versatile scaffold for the synthesis of complex heterocyclic compounds and functional polymers . • Used in the development of metal-organic frameworks (MOFs) and organic semiconductors due to its planar geometry and potential for π-conjugation . Attention: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-bromo-2-cyano-3-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO3/c10-8-2-1-5(9(13)14)6(3-11)7(8)4-12/h1-2,4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOQVAWFBLANJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C#N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

4-Bromo-2-cyano-3-formylbenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow it to participate in various chemical transformations, making it a valuable building block in organic synthesis.

Key Reactions:

  • Condensation Reactions : It can undergo condensation with amines or hydrazines to form more complex derivatives.
  • Reduction Reactions : The cyano group can be reduced to an amine, facilitating the formation of new amine-based compounds.
  • Coupling Reactions : It can participate in coupling reactions with other aromatic compounds, enhancing the diversity of synthesized materials.

Medicinal Chemistry

Research into this compound has identified potential pharmaceutical applications. Its derivatives are being explored for their biological activities, including antimicrobial and anticancer properties.

Case Studies:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, suggesting potential as a lead compound for antibiotic development.
  • Anticancer Research : Preliminary investigations indicate that certain derivatives may inhibit cancer cell proliferation, warranting further exploration in cancer therapy.

Material Sciences

The compound is also being investigated for its applications in material sciences. Its ability to form stable complexes with metals opens avenues for developing new materials with unique properties.

Applications in Material Sciences:

  • Polymer Chemistry : It can be utilized as a monomer or cross-linking agent in polymer synthesis, contributing to the development of advanced materials with tailored properties.
  • Nanomaterials : Research is ongoing into the use of this compound in the synthesis of nanomaterials, which could have applications in electronics and photonics.

Data Table: Comparison of Applications

Application AreaSpecific UsesResearch Findings
Organic SynthesisIntermediate for complex moleculesEffective in condensation and coupling reactions
Medicinal ChemistryPotential antimicrobial and anticancer agentsExhibits significant biological activity
Material SciencesMonomer for polymers; metal complex formationPromising results in nanomaterial synthesis

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-bromo-2-cyano-3-formylbenzoic acid with structurally related compounds identified in the evidence:

Compound Name Substituents (Positions) Functional Groups Key Properties/Applications
This compound Br (C4), CN (C2), CHO (C3), COOH (C1) Bromo, cyano, formyl, carboxylic High polarity; potential as a synthetic intermediate
4-Bromobenzoic acid (CAS 586-76-5) Br (C4), COOH (C1) Bromo, carboxylic Common precursor in organic synthesis; moderate solubility in polar solvents
4-Bromo-2-(hydroxymethyl)benzoic acid Br (C4), CH2OH (C2), COOH (C1) Bromo, hydroxymethyl, carboxylic Enhanced hydrophilicity; used in polymer chemistry
4-Bromo-2,6-dimethylbenzoic acid Br (C4), CH3 (C2, C6), COOH (C1) Bromo, methyl, carboxylic Lower reactivity due to steric hindrance
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The cyano and formyl groups in the target compound are strong EWGs, increasing the acidity of the carboxylic acid group compared to 4-bromobenzoic acid (pKa ~2.8 for 4-bromobenzoic acid vs. estimated pKa <2 for the target compound) .
  • Solubility: The presence of polar groups (CN, CHO) likely enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to methyl-substituted analogs .
  • Reactivity: The formyl group at C3 may participate in condensation reactions (e.g., forming Schiff bases), while the cyano group at C2 could undergo nucleophilic addition, distinguishing it from hydroxymethyl or methyl derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-2-cyano-3-formylbenzoic acid generally follows a route starting from a suitably substituted benzoic acid or bromobenzoic acid derivative. The key steps involve:

  • Introduction of the hydroxymethyl group at the 3-position of a bromobenzoic acid.
  • Oxidation of the hydroxymethyl group to a formyl group.
  • Coupling of the brominated formylbenzoic acid intermediate with a cyanophenylboronic acid to introduce the cyano group.

This approach allows the stepwise and regioselective installation of the formyl and cyano substituents while maintaining the bromine at the 4-position.

Detailed Stepwise Preparation

Step 1: Preparation of 5-Bromo-3-(hydroxymethyl)benzoic acid (Intermediate)

  • Starting from 5-bromoisophthalic acid derivatives, reduction with sodium borohydride (NaBH4) is employed to convert the carboxyl group at position 3 into a hydroxymethyl group.
  • This reaction is typically performed in a mixed solvent system comprising an alcohol and a benzene derivative to enhance solubility and facilitate purification.

Reaction:

$$
\text{5-Bromoisophthalic acid} \xrightarrow[\text{solvent}]{\text{NaBH}_4} \text{5-Bromo-3-(hydroxymethyl)benzoic acid}
$$

Step 2: Oxidation to 5-Bromo-3-formylbenzoic acid

  • The hydroxymethyl group is oxidized to an aldehyde (formyl group) using manganese dioxide (MnO₂) as the oxidizing agent.
  • This oxidation is selective and mild, preserving other sensitive groups.
  • After reaction completion, the mixture is cooled, filtered, and the filtrate concentrated to isolate the aldehyde intermediate.

Reaction:

$$
\text{5-Bromo-3-(hydroxymethyl)benzoic acid} \xrightarrow[\text{room temp}]{\text{MnO}_2} \text{5-Bromo-3-formylbenzoic acid}
$$

Step 3: Preparation of 3-cyanophenylboronic acid

  • The cyano-substituted phenylboronic acid is prepared by reacting 3-formylphenylboronic acid with hydroxylamine hydrochloride to introduce the cyano group.
  • The 3-formylphenylboronic acid itself can be synthesized by reacting 3-(dialkoxymethyl)bromobenzene with magnesium metal to form an organomagnesium intermediate, which is then treated with trialkyl borate.

Reaction:

$$
\text{3-(dialkoxymethyl)bromobenzene} \xrightarrow[\text{Mg}]{\text{organomagnesium}} \xrightarrow[\text{trialkyl borate}]{} \text{3-formylphenylboronic acid} \xrightarrow[\text{NH}_2\text{OH·HCl}]{} \text{3-cyanophenylboronic acid}
$$

Step 4: Suzuki Coupling to Form Target Compound

  • The 5-bromo-3-formylbenzoic acid intermediate is coupled with 3-cyanophenylboronic acid in the presence of a palladium catalyst complex.
  • This palladium-catalyzed Suzuki coupling forms the biaryl bond, yielding the target compound this compound.
  • The reaction conditions are optimized to ensure high yield and purity.

Reaction:

$$
\text{5-Bromo-3-formylbenzoic acid} + \text{3-cyanophenylboronic acid} \xrightarrow[\text{Pd catalyst}]{} \text{this compound}
$$

Summary Table of Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Notes
1 5-Bromoisophthalic acid NaBH₄, mixed solvent (alcohol + benzene derivative) 5-Bromo-3-(hydroxymethyl)benzoic acid Reduction of carboxyl to hydroxymethyl
2 5-Bromo-3-(hydroxymethyl)benzoic acid MnO₂, room temperature 5-Bromo-3-formylbenzoic acid Selective oxidation to aldehyde
3 3-(dialkoxymethyl)bromobenzene Mg metal, trialkyl borate, hydroxylamine hydrochloride 3-cyanophenylboronic acid Preparation of boronic acid with cyano
4 5-Bromo-3-formylbenzoic acid + 3-cyanophenylboronic acid Pd catalyst (Suzuki coupling) This compound Biaryl coupling to form target compound

Industrial Production Considerations

  • Continuous flow chemistry techniques have been explored to improve the scalability and safety of the synthesis, especially for bromination and formylation steps.
  • Flow photochemical bromination allows precise control over reaction conditions, minimizing hazardous solvent use and improving regioselectivity.
  • Such methods enhance yield, reproducibility, and environmental compliance in industrial settings.

Analytical and Purification Notes

Research Findings and Optimization

  • The oxidation step using manganese dioxide is favored for its selectivity and mild conditions, preventing over-oxidation or degradation.
  • The Suzuki coupling step is optimized with palladium complexes to achieve high coupling efficiency despite steric hindrance from substituents.
  • The boronic acid intermediate preparation via organomagnesium intermediates allows flexible introduction of cyano groups.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodSolvent SystemYield (%)Limitations
Traditional BatchCCl₄/Dichloroethane60-70High toxicity, poor scalability
Flow ChemistryAcetonitrile/Water75-85Requires specialized equipment

Advanced: How can conflicting crystallographic data arising from substituent disorder be resolved during structural refinement?

Answer:
The bromo, cyano, and formyl groups in this compound can cause electron density ambiguities in X-ray diffraction data. To address this:

  • Use SHELXL for refinement, applying restraints (e.g., DFIX, FLAT) to stabilize disordered regions .
  • Validate models with R-factor convergence (<5%) and Hirshfeld surface analysis to ensure geometric plausibility.
  • Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm substituent orientations .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 7.5-8.5 ppm) and formyl protons (δ ~10.2 ppm). Use 2D experiments (HSQC, HMBC) to assign overlapping signals from bromo and cyano groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₉H₄BrNO₃: theoretical 269.94 g/mol) and fragmentation patterns.
  • IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (COOH and CHO) validate functional groups .

Advanced: How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:

  • Bromo Group : Acts as a directing group for electrophilic substitution but may hinder Suzuki-Miyaura couplings due to steric bulk. Use Pd(PPh₃)₄ with microwave assistance to enhance reactivity.
  • Cyano Group : Electron-withdrawing nature deactivates the ring, requiring stronger bases (e.g., Cs₂CO₃) for nucleophilic attacks.
  • Formyl Group : Participates in condensation reactions (e.g., with amines to form Schiff bases), but may require protection (e.g., acetal formation) during metal-catalyzed steps .

Basic: What precautions are necessary when handling this compound in laboratory settings?

Answer:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential dust inhalation risks.
  • Store at 2-8°C in airtight containers to prevent hydrolysis of the formyl group .

Advanced: How can computational modeling predict sites of electrophilic attack in this molecule?

Answer:

  • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., para to the cyano group).
  • Compare HOMO-LUMO gaps to assess susceptibility to nucleophilic/electrophilic attacks.
  • Validate predictions with experimental data (e.g., regioselectivity in nitration or halogenation) .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Pharmacophore Development : The formyl group serves as a reactive handle for synthesizing isoindolinones and tetramethylrhodamines, which are explored as kinase inhibitors or fluorescent probes .
  • Prodrug Synthesis : Conjugation with amines or alcohols generates hydrolyzable prodrugs for targeted drug delivery .

Advanced: How can discrepancies in reaction yields between batch and flow synthesis be analyzed?

Answer:

  • Conduct kinetic studies to compare activation energies (Arrhenius plots) in both systems.
  • Use HPLC to quantify by-products (e.g., debrominated intermediates) in flow vs. batch conditions.
  • Optimize flow parameters (residence time, temperature) using design-of-experiment (DoE) frameworks to maximize yield .

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

  • Reverse-Phase HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient. Retention time ~12-14 min.
  • TLC : Silica gel 60 F₂₅₄, eluent ethyl acetate/hexane (3:7). Visualize under UV (254 nm) .

Advanced: How can isotopic labeling (e.g., ¹³C) aid in mechanistic studies of this compound?

Answer:

  • Synthesize ¹³C-labeled derivatives (e.g., at the formyl carbon) to track reaction pathways via NMR.
  • Use isotopic tracing in cross-coupling reactions to distinguish between SNAr and radical mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-cyano-3-formylbenzoic acid
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4-Bromo-2-cyano-3-formylbenzoic acid

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